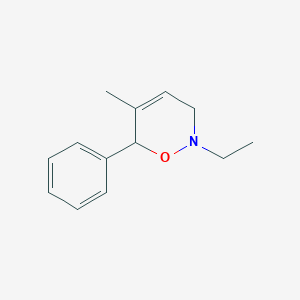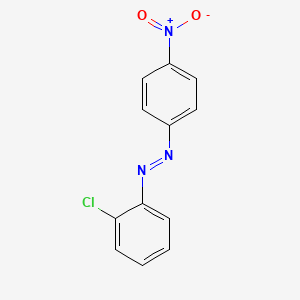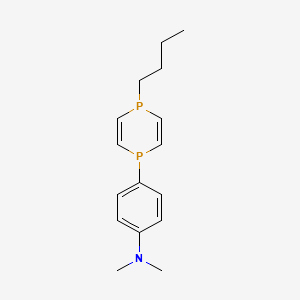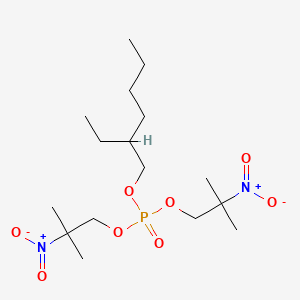
Bis(2-nitroisobutyl)-2-ethylhexyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-nitroisobutyl)-2-ethylhexyl phosphate is an organophosphorus compound characterized by the presence of two nitroisobutyl groups and an ethylhexyl group attached to a phosphate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-nitroisobutyl)-2-ethylhexyl phosphate typically involves the esterification of phosphoric acid with 2-nitroisobutanol and 2-ethylhexanol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bonds. Common catalysts used in this process include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product. The reaction mixture is typically subjected to distillation or recrystallization to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-nitroisobutyl)-2-ethylhexyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phosphate ester bonds can undergo nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new phosphate esters with different alkoxy groups.
Aplicaciones Científicas De Investigación
Bis(2-nitroisobutyl)-2-ethylhexyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways involving phosphate esters.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants
Mecanismo De Acción
The mechanism of action of Bis(2-nitroisobutyl)-2-ethylhexyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate ester moiety can mimic natural phosphate groups, allowing the compound to bind to phosphate-binding sites on enzymes and receptors. This binding can modulate the activity of the target proteins, leading to various biochemical effects. The nitro groups may also participate in redox reactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-nitroisobutyl) phosphate
- 2-Ethylhexyl phosphate
- Bis(2-nitroisobutyl)-2-ethylhexyl phosphonate
Uniqueness
Bis(2-nitroisobutyl)-2-ethylhexyl phosphate is unique due to the combination of nitroisobutyl and ethylhexyl groups attached to the phosphate backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
64050-61-9 |
|---|---|
Fórmula molecular |
C16H33N2O8P |
Peso molecular |
412.42 g/mol |
Nombre IUPAC |
2-ethylhexyl bis(2-methyl-2-nitropropyl) phosphate |
InChI |
InChI=1S/C16H33N2O8P/c1-7-9-10-14(8-2)11-24-27(23,25-12-15(3,4)17(19)20)26-13-16(5,6)18(21)22/h14H,7-13H2,1-6H3 |
Clave InChI |
TWAYNOZNTQWTOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=O)(OCC(C)(C)[N+](=O)[O-])OCC(C)(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


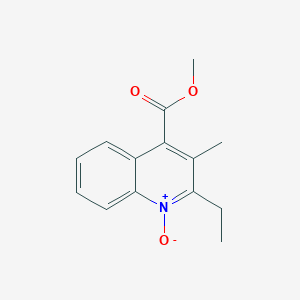


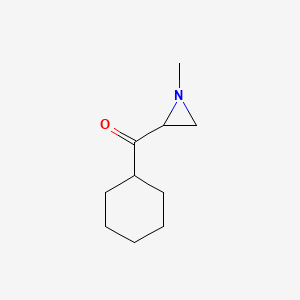
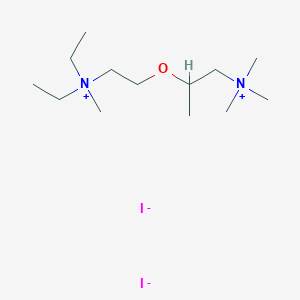
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
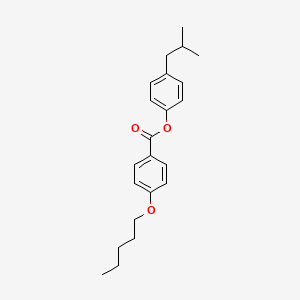
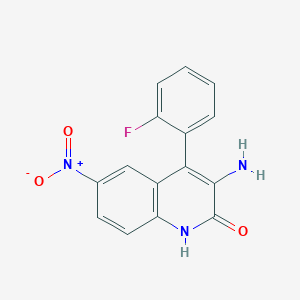
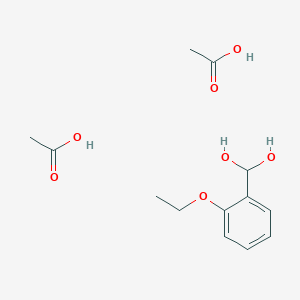

![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
